molecular formula C18H15N3O3S B14171002 Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 168482-03-9

Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B14171002
CAS No.: 168482-03-9
M. Wt: 353.4 g/mol
InChI Key: YLFQJNBXHGJJAW-UHFFFAOYSA-N
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Description

Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of benzoylhydrazine with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring purity and yield.

Chemical Reactions Analysis

Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies.

    Medicine: Research indicates that it may have therapeutic properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

CAS No.

168482-03-9

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 2-(2-benzoylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O3S/c1-24-17(23)14-15(12-8-4-2-5-9-12)25-18(19-14)21-20-16(22)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,21)(H,20,22)

InChI Key

YLFQJNBXHGJJAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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